2,3'-Bithiophene Connectivity Confers Distinct Molecular Shape Versus 2,2'- and 3,3'-Isomers
The target compound possesses a 2,3'-bithiophene connectivity, in which the two thiophene rings are linked at the 2-position of one ring and the 3-position of the other. This contrasts with the symmetrical 2,2'-bithiophene and 3,3'-bithiophene isomers commonly used in organic electronics and medicinal chemistry [1]. The 2,3'-connectivity introduces an asymmetric electronic distribution and a bent molecular geometry that is absent in the linear 2,2'-isomer and the V-shaped 3,3'-isomer. The closest commercially available analog, N-({[3,3'-bithiophene]-5-yl}methyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS 2415487-56-6), utilizes a 3,3'-bithiophene core with a methylene linker, resulting in a fundamentally different spatial arrangement of the key pharmacophoric elements .
| Evidence Dimension | Bithiophene connectivity pattern and molecular topology |
|---|---|
| Target Compound Data | 2,3'-bithiophene (asymmetric C2-C3' linkage); ethylene spacer; 3,4-dimethoxyphenylacetamide |
| Comparator Or Baseline | CAS 2415487-56-6: 3,3'-bithiophene (symmetric C3-C3' linkage); methylene spacer; N-({[3,3'-bithiophene]-5-yl}methyl)-2-(3,4-dimethoxyphenyl)acetamide |
| Quantified Difference | Qualitative topological difference: asymmetric vs. symmetric bithiophene connectivity; C2-ethylene vs. C1-methylene spacer length |
| Conditions | Structural comparison based on reported chemical structures; no direct comparative bioassay data available in public domain |
Why This Matters
The 2,3'-bithiophene topology produces a unique three-dimensional presentation of the thiophene sulfur atoms and π-system that cannot be replicated by 2,2'- or 3,3'-isomers; researchers requiring this specific geometry for target engagement studies must procure the exact compound.
- [1] PubChem Compound Summary for CID 119102129. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/119102129 (accessed 2026-05-09). View Source
